molecular formula C11H11NO3 B2491514 2-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile CAS No. 96729-80-5

2-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile

Cat. No. B2491514
CAS RN: 96729-80-5
M. Wt: 205.213
InChI Key: FNPUMVINNQFVCE-UHFFFAOYSA-N
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Patent
US07037924B2

Procedure details

To the mixture of homoveratronitrile (17.7 g, 0.1 mol) and sodium methoxide (7.7 g, 0.11 mol) in ether (300 mL) was added the solution of ethyl formate (8.2 mL) in ether (100 mL). The mixture was stirred vigorously for 3 days. The precipitated solid was filtered, washed with ether. The solid was dissolved in water (100 mL). After adding 10% acetic acid to pH=3, the resulting precipitation was collected by filtration, washed with water and dried to afford 2-(3,4-dimethoxy phenyl)-3-oxo-propionitrile as white solid (19 g, 93%). LC-MS m/e calcd for C11H11NO3 (MH+) 206. found 206.
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
8.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](#[N:13])[CH2:2][C:3]1[CH:12]=[CH:11][C:8]([O:9][CH3:10])=[C:5]([O:6][CH3:7])[CH:4]=1.C[O-].[Na+].[CH:17](OCC)=[O:18]>CCOCC>[CH3:7][O:6][C:5]1[CH:4]=[C:3]([CH:2]([CH:17]=[O:18])[C:1]#[N:13])[CH:12]=[CH:11][C:8]=1[O:9][CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
17.7 g
Type
reactant
Smiles
C(CC1=CC(OC)=C(OC)C=C1)#N
Name
Quantity
7.7 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
8.2 mL
Type
reactant
Smiles
C(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred vigorously for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
WASH
Type
WASH
Details
washed with ether
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in water (100 mL)
ADDITION
Type
ADDITION
Details
After adding 10% acetic acid to pH=3
CUSTOM
Type
CUSTOM
Details
the resulting precipitation
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C(C#N)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.